{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine
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Overview
Description
{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, industrial processes, and scientific research. The structure of this compound includes a butoxy group, a hydroxyethyl group, and an isopropyl group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butoxybenzenesulfonyl chloride, 2-hydroxyethylamine, and isopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-(2-hydroxyethyl)-4-biphenylcarboxamide
- 4-butoxy-N-(2-hydroxyethyl)-N-(phenylmethyl)benzenesulfonamide
Uniqueness
{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}(2-hydroxyethyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1206119-49-4 |
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Molecular Formula |
C15H25NO4S |
Molecular Weight |
315.4g/mol |
IUPAC Name |
4-butoxy-N-(2-hydroxyethyl)-3-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H25NO4S/c1-4-5-10-20-15-7-6-13(11-14(15)12(2)3)21(18,19)16-8-9-17/h6-7,11-12,16-17H,4-5,8-10H2,1-3H3 |
InChI Key |
NBGYAPDLYXFCHR-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NCCO)C(C)C |
Origin of Product |
United States |
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